Quinoline-7,8-diamine

Description

Contextualization within Azaheterocyclic Chemistry Research

Azaheterocyclic chemistry, a cornerstone of organic chemistry, investigates cyclic compounds containing at least one nitrogen atom within the ring. These structures are of paramount importance as they form the backbone of numerous natural products, pharmaceuticals, and functional materials. researchgate.netchemrj.org Quinoline (B57606) and its derivatives are a prominent family within this class, recognized for their diverse biological activities and applications in medicinal chemistry. researchgate.netorientjchem.orgrsc.org Research in this field is vibrant, with continuous efforts to synthesize novel azaheterocyclic scaffolds and explore their properties. researchgate.netresearchgate.net The study of compounds like quinoline-7,8-diamine contributes to the fundamental understanding of structure-activity relationships and the development of new synthetic methodologies within azaheterocyclic chemistry. nih.gov

Quinoline Core Structure and its Significance in Organic Chemistry

The quinoline core is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. fiveable.mevedantu.com This fusion of two aromatic systems results in a unique electronic structure and chemical reactivity. fiveable.me The presence of the nitrogen atom renders the quinoline ring a weak tertiary base and influences its substitution patterns. orientjchem.org The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including the well-known antimalarial drug quinine. orientjchem.orgrsc.orguncw.edu Its versatile nature allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of complex organic molecules. researchgate.netiipseries.orgmdpi.com The inherent properties of the quinoline ring system, such as its ability to intercalate with DNA and its diverse pharmacological activities, have cemented its importance in organic and medicinal chemistry. chemrj.orgnih.gov

Specific Focus on Vicinal Diamine Moieties and their Chemical Relevance

A vicinal diamine is a functional group characterized by two amino groups attached to adjacent carbon atoms. This structural motif is of significant interest in organic synthesis and medicinal chemistry due to its prevalence in bioactive molecules and its utility as a ligand in catalysis. researchgate.netresearchgate.netnih.gov The close proximity of the two nitrogen atoms in a vicinal diamine can lead to unique chemical properties, including enhanced basicity and the ability to form stable chelate complexes with metal ions. scholaris.caulb.ac.be These diamines serve as crucial building blocks for the synthesis of more complex heterocyclic systems and are found in a variety of pharmaceuticals. researchgate.netscholaris.ca The synthesis of vicinal diamines, particularly in a stereocontrolled manner, remains an active area of research, with various methods being developed to access these valuable synthons. researchgate.netulb.ac.be

Overview of Advanced Academic Research Trajectories for this compound Derivatives

Advanced research involving this compound derivatives often explores their potential as precursors to novel, larger heterocyclic systems and as ligands for metal complexes. The vicinal diamine functionality serves as a reactive handle for condensation reactions, leading to the formation of new fused-ring structures with potentially interesting photophysical or biological properties.

One area of investigation involves the synthesis of quinolino[7,8-h]quinoline derivatives. researchgate.netacs.orgwgtn.ac.nz These "superbasic" compounds exhibit exceptionally high proton affinity due to the close proximity of the two nitrogen atoms within the fused system. researchgate.netacs.orgwgtn.ac.nzmassey.ac.nz Research in this area focuses on synthesizing new derivatives and studying how different substituents on the quinoline framework affect their basicity and other properties. researchgate.netacs.orgwgtn.ac.nznih.gov For instance, the introduction of electron-donating groups has been shown to increase the basicity of the quinolinoquinoline moiety. researchgate.netacs.orgwgtn.ac.nz

Another research direction is the use of this compound in the synthesis of spirocyclic compounds. Tandem reactions involving the dearomatization of the quinoline ring can lead to the formation of unique spiro[imidazolidine-2,8'-quinoline]-4,7'-diones. rhhz.net These complex structures are of interest for their potential applications in medicinal chemistry. rhhz.net

The synthesis of this compound itself and its derivatives can be challenging. Typical synthetic routes may involve multi-step processes starting from substituted anilines or quinolines, often requiring nitration and subsequent reduction steps. The development of more efficient and versatile synthetic methods to access these compounds is an ongoing effort in the field.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H9N3 | uni.lu |

| Monoisotopic Mass | 159.07965 Da | uni.lu |

| Predicted XlogP | 0.8 | uni.lu |

| Predicted Collision Cross Section ([M+H]+) | 130.5 Ų | uni.lu |

| Predicted Collision Cross Section ([M+Na]+) | 139.7 Ų | uni.lu |

Structure

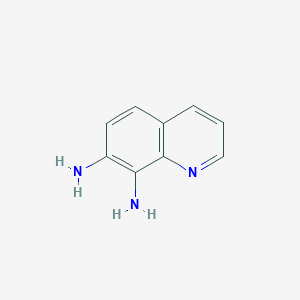

2D Structure

Properties

IUPAC Name |

quinoline-7,8-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCNOUOCQLCWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)N)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506126 | |

| Record name | Quinoline-7,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78105-42-7 | |

| Record name | 7,8-Quinolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78105-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-7,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Quinoline 7,8 Diamine Derivatives

Conventional Synthetic Approaches to Quinoline-7,8-diamine Frameworks

Traditional methods for constructing the this compound skeleton often rely on well-established named reactions in heterocyclic chemistry, adapted to yield the desired substitution pattern.

Linear syntheses involve a sequential series of reactions starting from simple precursors. Several established procedures for the synthesis of this compound begin with substituted anilines, such as 3-nitroaniline (B104315) or 3-chloroaniline (B41212). beilstein-journals.org

One common pathway involves the Skraup reaction , a classic method for quinoline (B57606) synthesis where an aniline (B41778) is heated with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgpharmaguideline.com For this compound, the process typically starts with the Skraup reaction of a 3-substituted aniline to produce a 7-substituted quinoline. beilstein-journals.org This is followed by a series of steps including nitration, nucleophilic substitution, and reduction.

Key synthetic routes starting from 3-nitroaniline or 3-chloroaniline are summarized below:

Route from 3-Nitroaniline : The Skraup reaction with 3-nitroaniline yields 7-nitroquinoline (B188568), albeit in low yields (14%). This intermediate is then reduced to 7-aminoquinoline. Subsequent steps involve tosylation of the amino group, nitration at the 8-position, detosylation, and finally, reduction of the nitro group to afford this compound. beilstein-journals.org

Route from 3-Chloroaniline : An alternative starts with the Skraup reaction of 3-chloroaniline to produce 7-chloroquinoline. This is followed by nitration, replacement of the chlorine atom with an amino group, and catalytic hydrogenation to yield the final diamine product. beilstein-journals.org

Direct Amination Route : Another approach involves the direct amination of 7-nitroquinoline at the 8-position using hydroxylamine (B1172632) in basic conditions. The resulting 8-amino-7-nitroquinoline is then reduced with reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) or hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst to give this compound. beilstein-journals.org

A significant drawback of these methods is their reliance on the Skraup reaction, which can be low-yielding and violently exothermic. Furthermore, the reaction with 3-substituted anilines often produces a mixture of 5- and 7-substituted quinolines, necessitating difficult separation. beilstein-journals.org To circumvent these issues, alternative strategies have been developed using precursors like angularly annelated selenadiazoloquinolones. beilstein-journals.org

Table 1: Comparison of Multi-step Linear Synthetic Routes to this compound

| Starting Material | Key Intermediates | Key Reactions | Reagents for Final Reduction | Reference |

| 3-Nitroaniline | 7-Nitroquinoline, 7-Amino-8-nitroquinoline | Skraup, Reduction, Tosylation, Nitration, Detosylation | SnCl₂·2H₂O | beilstein-journals.org |

| 3-Chloroaniline | 7-Chloroquinoline, 7-Chloro-8-nitroquinoline | Skraup, Nitration, Amination | Catalytic Hydrogenation (Pd/C) | beilstein-journals.org |

| 7-Nitroquinoline | 8-Amino-7-nitroquinoline | Amination with Hydroxylamine | SnCl₂·2H₂O or Hydrazine Hydrate/Raney Ni | beilstein-journals.org |

Convergent syntheses involve the preparation of separate fragments of the molecule, which are then combined in the final stages. This approach can be more efficient and flexible than linear syntheses. A notable convergent method for quinoline frameworks involves the reaction of o-aminophenylboronic acid derivatives with α,β-unsaturated ketones. acs.orgresearchgate.net

This two-component synthesis is catalyzed by rhodium and proceeds under basic conditions, offering a milder alternative to the strongly acidic conditions of the Skraup reaction. acs.org The reaction pathway is believed to involve an initial conjugate addition of the boronic acid to the enone, followed by an intramolecular condensation between the amine and the ketone carbonyl group. acs.org

A key advantage of this method is its regioselectivity. It is regiocomplementary to the classical Skraup-Doebner-Von Miller synthesis. For instance, where the classical reaction involves the addition of the nitrogen to the β-carbon of the enone, this convergent approach results in the opposite regiochemical outcome. acs.org This allows for the synthesis of isomeric quinolines from a single enone precursor simply by choosing the appropriate reaction conditions. acs.org

Functionalization and Derivatization of the this compound Scaffold

Once the core this compound structure is formed, it can be further modified to introduce a variety of functional groups. This derivatization is key to tuning the molecule's chemical and physical properties.

Achieving regioselectivity—the ability to introduce a substituent at a specific position—is a central challenge in the functionalization of heterocyclic compounds. For the quinoline ring, various strategies have been developed to control the position of substitution.

One powerful technique is C-H activation , which allows for the direct functionalization of carbon-hydrogen bonds. rsc.orgmdpi.com For example, palladium-catalyzed C-H activation has been used for the direct arylation of the C8-position in certain aminoquinoline derivatives. nih.gov The choice of palladium catalyst and phosphine (B1218219) ligand can selectively control whether N-arylation or C8-arylation occurs. nih.gov A plausible mechanism involves the coordination of the quinoline's C8-position to a Pd(II) species, followed by deprotonation and oxidative addition of an aryl bromide to form a Pd(IV) intermediate, which then undergoes reductive elimination to yield the C8-arylated product. nih.gov

Another strategy involves the use of mixed lithium-magnesium reagents for the regioselective magnesiation of halo-quinolines. For example, 4,7-dichloroquinoline (B193633) can be selectively metalated at the C8 position, allowing for the introduction of various electrophiles at that site. durham.ac.uk

A wide range of functional groups can be introduced onto the this compound scaffold, significantly expanding its chemical diversity.

Halogens : Halogenated quinolines serve as versatile precursors for further functionalization. acs.org For instance, 4,9-dichloroquinolino[7,8-h]quinoline and its dibromo analogue can be synthesized and used as platforms to introduce other groups via substitution reactions. acs.org

Amine Groups : Amino groups can be introduced directly or via substitution of other groups. Direct amination of quinoline N-oxides at the C2 position can be achieved using copper-catalyzed dehydrogenative C-N coupling with secondary amines. mdpi.com Alternatively, halogenated precursors can be reacted with amines to form substituted aminoquinolines. acs.org

Aryl Groups : As mentioned, direct C-H arylation provides a route to introduce aryl substituents, particularly at the C8 position. nih.gov

Other Groups : The use of organometallic intermediates, such as those derived from regioselective magnesiation, allows for the introduction of a variety of functionalities by quenching with different electrophiles. durham.ac.uk This can include alkyl groups, carbonyl groups (via reaction with DMF), and selenyl groups (via reaction with diphenyl diselenide). durham.ac.uk

Table 2: Examples of Functionalization Reactions on the Quinoline Scaffold

| Reaction Type | Position(s) | Reagents/Catalyst | Functional Group Introduced | Reference |

| C-H Arylation | C8 | Pd(OAc)₂, Phosphine Ligand, Aryl Bromide | Aryl | nih.gov |

| Dehydrogenative Amination | C2 | CuI, Secondary Amine | Amine | mdpi.com |

| Substitution of Halogen | C4, C9 | Diethylamine | N,N-diethylamino | acs.org |

| Magnesiation/Electrophilic Quench | C8 | TMPMgCl·LiCl, then Electrophile (e.g., I₂, DMF) | Halogen, Aldehyde | durham.ac.uk |

The preparation of unsymmetrical derivatives, where the two amino groups at the 7 and 8 positions bear different substituents, requires selective functionalization. This can be achieved through several synthetic strategies.

One common approach involves the use of protecting groups . The this compound can be treated with a reagent that selectively protects one of the two amino groups. The remaining free amino group can then be derivatized. Following this, the protecting group is removed, and the first amino group can be functionalized with a different substituent if desired. The slight difference in the electronic environment of the C7 and C8 amino groups might allow for selective protection or reaction under carefully controlled conditions.

Alternatively, unsymmetrical derivatives can be built using a linear synthesis that introduces the desired substituents at different stages. For example, one could start with a 7-amino-8-nitroquinoline intermediate. The 7-amino group could be derivatized first. Subsequently, the 8-nitro group would be reduced to an amino group, which could then be reacted with a different functionalizing agent, leading to an unsymmetrically substituted final product.

Advanced Synthetic Techniques and Catalysis in this compound Synthesis

Modern organic synthesis has moved beyond classical methods, embracing advanced techniques that offer improved yields, shorter reaction times, and enhanced selectivity. The synthesis of polysubstituted quinolines has particularly benefited from developments in metal catalysis and energy-efficient reaction conditions. ias.ac.inias.ac.in

Transition-metal catalysis holds a dominant position in the synthesis of complex quinoline-based heterocycles. ias.ac.inias.ac.in Palladium, in particular, is widely used for its ability to catalyze a variety of coupling reactions and C-H bond activations, enabling the construction of polysubstituted quinolines from readily available starting materials. ias.ac.inrsc.org

One-pot methods catalyzed by palladium have been developed to synthesize quinolines from 2-amino aromatic ketones and alkynes, providing an alternative route to highly substituted quinoline structures. rsc.org Another strategy involves the palladium-catalyzed chelation-assisted C-H bond amidation of quinoline-8-carbaldehydes, which can be adapted to produce a range of amide derivatives. acs.orgthieme-connect.com This approach has been successfully applied to synthesize known DNA intercalating agents and is scalable to the gram level. acs.org

Recent research has also demonstrated the palladium-catalyzed C-H arylation of quinoline N-oxides, which shows high selectivity for the C8 position. acs.org This is noteworthy because palladium-catalyzed functionalizations of quinoline N-oxides are typically selective for the C2 position. acs.org This C8-selective method tolerates a variety of functional groups on both the quinoline and the iodoarene coupling partner. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis

| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| One-Pot Annulation | Pd(OAc)₂ / Xantphos | 2-Amino aromatic ketones, Alkynes | Polysubstituted quinolines | rsc.org |

| C-H Amidation | Pd(OAc)₂ / Ag₂CO₃ | Quinoline-8-carbaldehydes, Amines | Quinoline-8-carboxamides | acs.orgthieme-connect.com |

| C8-Selective C-H Arylation | Pd(OAc)₂ / P(Cy)₃·HBF₄ | Quinoline N-oxides, Iodoarenes | 8-Arylquinoline N-oxides | acs.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. rsc.orgacs.orgnih.gov The synthesis of quinoline scaffolds has significantly benefited from this technology. rsc.org

For instance, a microwave-assisted Povarov-type multicomponent reaction has been reported for the synthesis of quinolines from anilines, alkynes, and paraformaldehyde, using (+)-camphor-10-sulfonic acid as a promoter. rsc.org This method involves a [4+2] cycloaddition of an in-situ generated imine with an alkyne. rsc.org Similarly, catalyst-free microwave-assisted Friedländer synthesis has been shown to provide a single-step conversion to 8-hydroxyquinolines with a 72% yield, a significant improvement over the 34% yield obtained with conventional heating. rsc.org

Microwave irradiation can also be combined with metal catalysis. A one-pot protocol for synthesizing 8-arylquinolines from quinoline was developed using microwave irradiation for both the initial N-oxidation step and the subsequent palladium-catalyzed C8 arylation, significantly reducing reaction times. acs.org The combination of multicomponent reactions (MCRs) and MAOS offers a rapid and cost-efficient strategy for preparing diverse and complex molecules. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Method | Conditions | Yield | Reference |

|---|---|---|---|---|

| Friedländer Synthesis of 8-hydroxyquinolines | Conventional Heating | Oil-bath | 34% | rsc.org |

| Microwave Irradiation | Microwave Reactor | 72% | rsc.org | |

| Synthesis of Quinoline-fused 1,4-benzodiazepines | Conventional Heating | Reflux | 62-65% | rsc.org |

| Microwave Irradiation | 80 °C, Microwave Reactor | 92-97% | rsc.org |

Annulation reactions are fundamental in constructing the bicyclic quinoline core. Developing chemo- and regioselective methods is crucial for synthesizing specifically substituted derivatives like this compound. Various strategies have been established, often involving cycloaddition pathways.

A regioselective synthetic route to C-3-functionalized quinolines has been achieved through a [4+2] cycloaddition of 2-aminobenzyl alcohols with terminal alkynes. mdpi.com Another approach involves the [4+2] annulation of 2-azidobenzaldehydes with various partners to create the quinoline ring system. nih.gov For example, a gold-catalyzed reaction of enynes can generate intermediates that undergo an aza-Diels-Alder cycloaddition, followed by dehydrative aromatization to yield the quinoline product. nih.gov

Regioselectivity is also a key feature in the annulation of 8-quinolinesulfenyl halides with vinyl chalcogenides. mdpi.com In these reactions, the sulfur atom of the sulfenyl halide attaches exclusively at the β-position of the vinyl group, leading to condensed thiazinoquinolinium derivatives. mdpi.com This high degree of regioselectivity is a hallmark of electrophilic addition reactions involving such substrates. mdpi.com

Dearomatization Strategies in this compound Chemistry

Dearomatization reactions are powerful transformations that convert flat, aromatic precursors into complex, three-dimensional molecular structures. nih.govacs.orgresearchgate.net Applying these strategies to quinolines allows for the synthesis of partially or fully saturated nitrogen heterocycles, which are valuable scaffolds in medicinal chemistry. nih.govacs.org The primary challenge is overcoming the thermodynamic penalty of disrupting the aromatic system. nih.govacs.orgresearchgate.net This is typically achieved by coupling the dearomatization event with the formation of a strong covalent bond. nih.govacs.orgresearchgate.net

Nucleophilic dearomatization involves the addition of a nucleophile to the aromatic ring, breaking the cyclic conjugation. This process typically results in a 1,2- or 1,4-functionalization of the heterocycle. nih.govacs.org For quinolines, this can lead to the formation of dihydro- or tetrahydroquinoline derivatives.

A borane-catalyzed 1,4-hydrosilylation of quinolines has been developed as an effective dearomatization strategy. nih.gov The resulting dearomatized enamine intermediate can then react with organic azides in a [3+2] cycloaddition to produce cyclic amidines. nih.gov Another approach is the Fowler reductive 1,2-dearomatization, which produces N-protected 1,2-dihydroquinolines. nih.govacs.org These intermediates can then undergo further functionalization, such as an enantioselective copper-catalyzed borylation, which has been shown to tolerate electron-donating and electron-withdrawing groups at the 6- or 7-positions of the quinoline ring. nih.govacs.org

Spiroannulation is a specialized type of annulation that creates a spirocyclic system, where two rings are connected by a single common atom. These spirocyclic skeletons are prevalent in natural products and pharmaceuticals. rsc.org C-H activation-initiated spiroannulation has emerged as an efficient method for constructing these complex architectures. rsc.org

In the context of quinoline chemistry, spiroannulation can be envisioned through reactions with appropriate bifunctional reagents. For example, the reaction of naphthalene-1,8-diamine, an aromatic diamine analogous to the target compound, with isatin (B1672199) has been shown to produce spiro-N,N-ketals. mdpi.com Similar strategies could potentially be applied to this compound. Base-promoted spiroannulation reactions between cyclic β-enaminones and Morita-Baylis-Hillman (MBH) maleimides derived from isatins are also used to construct polycyclic spirooxindoles, demonstrating a pathway for creating spiro-fused systems. researchgate.net These methods highlight the potential for dearomative spiroannulation to convert planar quinoline systems into complex, three-dimensional polycyclic structures.

Electronic Structure, Basicity, and Protonation Dynamics

Quantitative Assessment of Basicity: Experimental pKaH Determination

The basicity of a compound is quantitatively expressed by the pKa value of its conjugate acid (pKaH). Experimental determination of these values provides a direct measure of a compound's ability to accept a proton. For quinoline-7,8-diamine and its analogs, these studies reveal a pronounced basic character, often reaching the level of "superbases."

Quinolino[7,8-h]quinoline, a rigid and planar analog of this compound, is recognized as a powerful superbasic compound. researchgate.netwgtn.ac.nzacs.orgnih.gov Its basicity in acetonitrile (B52724) is notably greater than that of the classic proton sponge, 1,8-bis(dimethylaminonaphthalene) (DMAN). wgtn.ac.nzacs.orgnih.gov A superbase is often defined as a neutral compound having a pKaH value for its conjugate acid that is higher than that of DMAN, which is 18.63 in acetonitrile. acs.org

Experimental measurements have confirmed the superbasic nature of these compounds. The pKaH for the parent quinolino[7,8-h]quinoline in acetonitrile has been determined to be 19.60. acs.org Further functionalization of this core structure can enhance this property even more. For instance, the derivative N⁴,N⁴,N⁹,N⁹-tetraethylquinolino[7,8-h]quinoline-4,9-diamine exhibits even stronger superbasicity, demonstrating the tunability of the electronic properties of this scaffold. researchgate.netwgtn.ac.nzacs.orgnih.govacs.org

| Compound | pKaH in Acetonitrile | Classification |

|---|---|---|

| 1,8-bis(dimethylaminonaphthalene) (DMAN) | 18.63 | Proton Sponge (Reference) |

| Quinolino[7,8-h]quinoline | 19.60 | Superbase |

| N⁴,N⁴,N⁹,N⁹-tetraethylquinolino[7,8-h]quinoline-4,9-diamine | >19.60 | Superbase |

The basicity of the quinolino[7,8-h]quinoline framework can be systematically modified by introducing substituents with different electronic properties. researchgate.netwgtn.ac.nz The general principle is that electron-donating groups increase the basicity, while electron-withdrawing groups decrease it. researchgate.netwgtn.ac.nzacs.orgnih.gov

The enhanced basicity of N⁴,N⁴,N⁹,N⁹-tetraethylquinolino[7,8-h]quinoline-4,9-diamine is a direct result of the electron-donating nature of the diethylamino groups. acs.org These groups increase the electron density on the nitrogen atoms and help to delocalize and stabilize the positive charge that develops upon protonation of the molecule. acs.org Conversely, the substitution of electron-withdrawing groups is expected to lower the basicity of the quinolinoquinoline system. researchgate.netwgtn.ac.nznih.gov This tunability allows for the rational design of superbases with specific desired properties for various chemical applications.

Theoretical and Computational Elucidation of Basicity and Protonation Mechanisms

Computational chemistry provides powerful tools to understand the fundamental electronic and structural factors that govern the high basicity of this compound analogs. Quantum mechanical calculations can accurately predict basicity and offer deep insights into the changes that occur upon protonation.

Theoretical calculations have been successfully employed to predict the pKaH values of quinolino[7,8-h]quinoline derivatives. researchgate.netwgtn.ac.nzacs.orgnih.gov Studies using methods such as Density Functional Theory (DFT) can model the protonation process and calculate the associated energy changes, leading to computationally derived pKaH values that correlate well with experimental results. illinois.edunih.gov These calculations have been applied to quinolinoquinolines functionalized with various groups, including dimethylamino (NMe₂), 1,1,3,3-tetramethylguanidino (N=C(NMe₂)₂), and N,N,N′,N′,N′′,N′′-hexamethylphosphorimidic triamido (N=P(NMe₂)₃) groups. researchgate.netwgtn.ac.nzacs.orgnih.gov The results consistently show that these electron-donating substituents lead to a significant increase in the calculated pKaH values compared to the unsubstituted parent compound, reinforcing the trends observed experimentally. researchgate.netwgtn.ac.nzacs.orgnih.gov

Upon protonation, a significant redistribution of electron density occurs within the molecule to accommodate and stabilize the newly acquired positive charge. In analogs like N⁴,N⁴,N⁹,N⁹-tetraethylquinolino[7,8-h]quinoline-4,9-diamine, the electron-donating diethylamino substituents play a crucial role in this process. acs.org They actively push electron density into the aromatic ring system, which allows the positive charge of the conjugate acid to be delocalized over a larger area. acs.org This delocalization is a key stabilizing factor that contributes to the compound's high basicity. Computational methods can map these changes in electron density, for example, by calculating atomic charges, which reveal how the positive charge is shared across the molecular framework, thereby providing a quantitative picture of the electronic stabilization in the protonated species.

A primary driver for the high basicity of "proton sponge" type molecules is the relief of steric and electronic strain upon protonation. In the neutral state of this compound or its analogs, the lone pairs of the two peri-positioned nitrogen atoms are forced into close proximity, resulting in significant electrostatic repulsion. This repulsion creates a high-energy, strained ground state for the neutral base.

When a proton is captured, it forms a strong, often intramolecular, hydrogen bond between the two nitrogen atoms. This coordination of the proton alleviates the destabilizing lone pair-lone pair interaction. acs.org The molecule undergoes a structural reorganization to achieve a more stable, planar conformation in the protonated state. acs.org This release of pre-existing strain provides a powerful thermodynamic driving force for the protonation event, resulting in the observed superbasicity. Computational modeling can precisely calculate the geometries of both the neutral and protonated forms, quantifying the structural changes and the energetic stabilization gained from the relief of this strain.

Energy Landscape of Proton Transfer Processes in this compound

The energy landscape of proton transfer in this compound is defined by the relative thermodynamic stabilities of its neutral and various protonated forms. This landscape dictates the energetically favorable pathways for protonation and the equilibrium distribution of species in a protic environment. While direct experimental or computational studies detailing the precise energy barriers for proton transfer between the nitrogen centers of this compound are not extensively available in the current scientific literature, a theoretical framework for this landscape can be constructed by analyzing the electronic structure, basicity, and protonation dynamics of the molecule and its analogs.

The protonation of this compound can occur at three distinct basic sites: the quinoline (B57606) ring nitrogen (N1), the amino group at position 7 (N7-amino), and the amino group at position 8 (N8-amino). The relative energies of the resulting cations determine the preferred protonation site. Computational studies on related aminoquinoline scaffolds, such as 1,4- and 1,8-aminoquinoline (B160924) derivatives, indicate that both the ring nitrogen and the exocyclic amino groups are viable proton acceptor sites. nih.govacs.org The preferred site is influenced by factors such as the ability of the molecule to delocalize the positive charge. nih.gov For instance, protonation of the pyridine (B92270) nitrogen in some aminoquinolines allows for the positive charge to be delocalized over the aromatic rings. nih.govacs.org

In the case of this compound, the two amino groups at positions 7 and 8 are electron-donating, which increases the electron density in the quinoline ring system and is expected to enhance the basicity of the quinoline nitrogen (N1) compared to unsubstituted quinoline. wgtn.ac.nz The relative basicity of the three nitrogen atoms will determine the initial protonation site and thus the lowest energy state in the singly protonated energy landscape. The pKa values of related compounds can provide an estimation of this basicity. Quinoline has a pKa of approximately 4.9, while o-phenylenediamine (B120857) has pKa values of 4.74 and 0.6. engineeringtoolbox.comalfa-chemistry.com This suggests that the N1 and the two amino nitrogens may have comparable basicities.

The energy landscape encompasses the neutral molecule and its various protonated species. Upon introduction of a proton, an equilibrium is established between the different possible monocations. The energy differences between these protonated forms are typically small, and the exact equilibrium can be influenced by the solvent environment. acs.org

Further protonation can lead to dicated species, adding another layer of complexity to the energy landscape. The relative energies of these di- and potentially tri-protonated forms, along with the energy barriers for proton transfer between the nitrogen sites, constitute the complete energy landscape. In structurally related superbasic compounds like quinolino[7,8-h]quinoline, the arrangement of nitrogen atoms facilitates strong proton affinity. wgtn.ac.nzacs.org While this compound is not a "proton sponge" in the classical sense, the proximity of the 7- and 8-amino groups and the ring nitrogen may lead to complex protonation equilibria.

The following interactive table provides estimated pKa values for the different nitrogen atoms in this compound, based on data from analogous compounds. These values represent the approximate energy levels of the different protonated states.

Coordination Chemistry and Ligand Design Principles

Chelation Properties of Quinoline-7,8-diamine and its Derivatives

The foundation of this compound's role in coordination chemistry lies in its ability to act as a chelating agent, a molecule that can form multiple bonds to a single central metal ion. This property is primarily attributed to the two adjacent amino groups at the 7 and 8 positions of the quinoline (B57606) ring.

Bidentate and Multidentate Ligand Architectures

This compound inherently functions as a bidentate ligand, utilizing the lone pair of electrons on each of the two nitrogen atoms of the diamine moiety to coordinate with a metal center. This coordination results in the formation of a stable five-membered chelate ring, a favored configuration in coordination chemistry.

Furthermore, the foundational structure of this compound serves as a versatile scaffold for the synthesis of more complex multidentate ligands. By reacting the diamine with various aldehydes or ketones, Schiff base ligands can be formed. These extended structures can introduce additional donor atoms, thereby increasing the denticity of the ligand and allowing for the formation of more intricate and stable coordination complexes. For instance, condensation with carbonyl-containing compounds can lead to tetradentate or even larger ligand systems, capable of encapsulating metal ions within a well-defined coordination sphere. The synthesis of quinolino[7,8-h]quinoline derivatives, for example, often proceeds through precursors related to this compound, highlighting its role in constructing larger, more complex ligand frameworks. wgtn.ac.nzacs.orgresearchgate.net

Design Principles for Metal Ion Coordination Affinity and Selectivity

The rational design of ligands based on the this compound framework allows for the fine-tuning of their coordination affinity and selectivity for specific metal ions. Several key principles govern this design process:

Steric Effects: The introduction of bulky substituents on the quinoline ring or on the amine groups can influence the stability and geometry of the resulting metal complexes. Steric hindrance can favor the coordination of smaller metal ions or enforce specific coordination geometries.

Electronic Effects: The electronic properties of the quinoline ring system can be modified by introducing electron-donating or electron-withdrawing groups. Electron-donating groups can increase the electron density on the nitrogen atoms, enhancing their donor capacity and leading to more stable complexes. Conversely, electron-withdrawing groups can modulate the ligand's affinity for different metal ions.

Preorganization: The design of more rigid ligand architectures derived from this compound can lead to enhanced metal ion selectivity. Preorganized ligands require less conformational change upon coordination, resulting in a smaller entropic penalty and consequently higher stability constants for the desired metal complexes.

By strategically applying these principles, it is possible to develop ligands with a high degree of selectivity for specific transition metal ions, a crucial aspect for their application in areas such as catalysis, sensing, and materials science.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Complexation with Transition Metal Ions (e.g., Beryllium(II), Platinum(II), Zinc(II), Copper(II), Nickel(II), Cobalt(II), Manganese(II))

This compound and its derivatives have the potential to form stable complexes with a wide range of transition metal ions. While specific studies on the simple diamine are limited, related quinoline-based diamine systems and their larger derivatives have been shown to coordinate with various metals.

For instance, a derivative of the expanded ligand system, quinolino[7,8-h]quinoline, has been successfully used to synthesize a Beryllium(II) complex, demonstrating the compatibility of this type of dinitrogen binding pocket with small, hard metal ions. nih.gov The broader class of quinoline derivatives has been extensively studied in complexation with numerous transition metals, including Platinum(II), Zinc(II), Copper(II), Nickel(II), Cobalt(II), and Manganese(II). These studies reveal the formation of stable complexes with diverse coordination numbers and geometries.

The table below summarizes the expected coordination behavior of this compound with various transition metal ions based on the general principles of coordination chemistry and studies on analogous ligands.

| Metal Ion | Expected Coordination Number | Potential Geometries | Notes |

| Beryllium(II) | 4 | Tetrahedral | Small ionic radius favors lower coordination numbers. |

| Platinum(II) | 4 | Square Planar | d⁸ configuration strongly favors a square planar geometry. |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral | Flexible coordination geometry depending on the ligand-to-metal ratio and counter-ions. |

| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | Subject to Jahn-Teller distortion, leading to varied geometries. |

| Nickel(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral | Geometry is sensitive to the ligand field strength and steric factors. |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral | Can exhibit both high-spin and low-spin states depending on the ligand. |

| Manganese(II) | 4, 6 | Tetrahedral, Octahedral | Typically forms high-spin complexes. |

Formation of Defined Coordination Geometries

The coordination of this compound to a metal center imposes geometric constraints that lead to the formation of well-defined coordination polyhedra. As a bidentate ligand with a relatively small bite angle, it typically occupies two adjacent coordination sites.

In a square planar complex, such as those commonly formed by Platinum(II), two molecules of this compound would coordinate to the metal center in a cis- or trans-arrangement, with the cis-isomer often being favored due to the chelate effect.

For octahedral complexes, which are common for Zinc(II), Copper(II), Nickel(II), Cobalt(II), and Manganese(II), three molecules of this compound can coordinate to a single metal ion, resulting in a tris-chelated complex. Alternatively, a combination of this compound and other monodentate or bidentate ligands can also lead to the formation of stable octahedral complexes with varying stoichiometries.

The precise coordination geometry is influenced by a combination of factors, including the nature of the metal ion (size, charge, and d-electron configuration), the steric and electronic properties of the this compound ligand and any derivatives, and the reaction conditions. The definitive determination of these geometries relies on single-crystal X-ray diffraction studies.

Advanced Research on Applications of this compound Coordination Compounds

While the coordination chemistry of this compound itself is an area ripe for further investigation, the broader family of quinoline-based ligands and their metal complexes have shown significant promise in a variety of applications. It is anticipated that complexes of this compound could exhibit similar or enhanced properties.

Potential areas of application include:

Catalysis: The well-defined coordination environment provided by this compound complexes could be exploited in homogeneous catalysis. The metal center's reactivity can be tuned by modifying the ligand structure, making these complexes potential catalysts for a range of organic transformations, such as oxidation, reduction, and cross-coupling reactions. researchgate.net

Materials Science: Metal complexes of quinoline derivatives are known for their interesting photophysical and electronic properties. Coordination compounds of this compound could find applications in the development of new materials for organic light-emitting diodes (OLEDs), sensors, and molecular electronics. The ability to form extended structures through Schiff base condensation opens up possibilities for creating novel polymeric coordination materials with unique properties.

Bioinorganic Chemistry: The quinoline scaffold is a common motif in many biologically active molecules. Metal complexes of this compound could be investigated for their potential as therapeutic or diagnostic agents. The chelation of essential metal ions plays a crucial role in many biological processes, and synthetic ligands can be designed to interact with these systems.

Utilization as Building Blocks for Multinuclear Organometallic Structures

The vicinal diamine functionality of this compound presents a compelling scaffold for the construction of multinuclear organometallic structures. The two adjacent nitrogen donor atoms can bridge multiple metal centers, leading to the formation of discrete polynuclear complexes or extended coordination polymers. The rigid quinoline backbone imposes specific geometric constraints, influencing the resulting architecture of the supramolecular assembly.

While specific examples of multinuclear organometallic structures based solely on this compound are not extensively documented in publicly available literature, the principles of using analogous aromatic diamines are well-established. For instance, other bidentate nitrogen ligands are known to form paddlewheel, lantern, and cage-like structures with various transition metals. It is reasonable to extrapolate that this compound could participate in similar structural motifs. The steric profile of the quinoline ring would play a crucial role in directing the self-assembly process, potentially favoring specific geometries over others.

Future research in this area would likely involve the reaction of this compound with various metal precursors, such as those of copper, rhodium, ruthenium, and palladium, which are known to form stable multinuclear complexes with N-donor ligands. The characterization of these structures would rely heavily on single-crystal X-ray diffraction to elucidate the precise arrangement of the metal centers and ligands.

Table 1: Potential Metals and Resulting Architectures with Diamine Ligands

| Metal Ion | Potential Architecture | Key Features |

| Cu(II) | Paddlewheel or Dimeric Complexes | Antiferromagnetic coupling, potential for catalytic activity. |

| Rh(II) | Lantern Complexes | M-M bonding, applications in catalysis. |

| Ru(II) | Dinuclear or Trinuclear Clusters | Rich electrochemistry, photophysical properties. |

| Pd(II) | Square-planar based Oligomers/Polymers | Catalytic applications in cross-coupling reactions. |

Design and Synthesis of Coordination Cages for Catalytic Applications

Coordination-driven self-assembly has emerged as a powerful strategy for the bottom-up construction of discrete, hollow structures known as coordination cages. These cages can encapsulate guest molecules and serve as nanoreactors for chemical transformations. The use of aromatic diamines as ligand components in the formation of coordination cages is a growing area of interest.

While the direct application of this compound in the synthesis of catalytic coordination cages is a nascent field, the fundamental design principles are applicable. The synthesis would typically involve the combination of this compound as a linear or angular building block with a complementary metal-based corner unit. The resulting cage's size, shape, and internal cavity environment would be dictated by the geometry of the ligand and the coordination preference of the metal ion.

The catalytic potential of such cages would stem from several factors:

Encapsulation and Substrate Concentration: The cage cavity can encapsulate reactant molecules, increasing their effective concentration and pre-organizing them for reaction.

Stabilization of Intermediates: The confined environment of the cage can stabilize reactive intermediates, lowering the activation energy of a reaction.

Active Metal Centers: The metal vertices of the cage can themselves act as catalytic sites.

Analogous systems using other bidentate N-donor ligands have demonstrated catalytic activity in a range of organic reactions, including Diels-Alder reactions, Knoevenagel condensations, and oxidation reactions. researchgate.net It is hypothesized that coordination cages constructed from this compound could exhibit similar catalytic prowess, with the quinoline moiety potentially influencing substrate selectivity through π-π stacking interactions.

Exploration of Stimuli-Responsive Metal Complexes Based on Basicity Modulation

Stimuli-responsive materials, which change their properties in response to external triggers, are at the forefront of materials science. The basicity of a ligand can be a key parameter to exploit in the design of such materials. The two amine groups of this compound possess lone pairs of electrons that can be protonated or deprotonated, leading to changes in the electronic properties of the ligand and, consequently, the metal complex.

The protonation state of the diamine can be modulated by changes in pH. This change in protonation can lead to:

Alteration of Coordination Mode: A protonated amine group may no longer be able to coordinate to a metal center, leading to a structural rearrangement of the complex.

Changes in Electronic Properties: Protonation can affect the electron-donating ability of the ligand, which in turn can influence the redox potential and photophysical properties of the metal complex.

While specific studies on the stimuli-responsive behavior of this compound complexes are limited, the concept of using pH-sensitive ligands is well-established. For example, metal complexes containing ligands with acidic or basic functionalities have been shown to exhibit changes in color (chromism), luminescence, or magnetic properties in response to pH changes. The quinoline nitrogen atom in this compound can also participate in these protonation equilibria, adding another layer of complexity and potential for fine-tuning the stimuli-responsive behavior.

Table 2: Potential Stimuli and Responses in this compound Complexes

| Stimulus | Potential Response | Underlying Mechanism |

| pH Change | Color Change (Chromism) | Alteration of metal-ligand charge transfer bands. |

| Luminescence Switching | Modulation of emissive states. | |

| Reversible Structural Change | Protonation/deprotonation of donor atoms. | |

| Redox Potential | Change in Coordination | Oxidation/reduction of the metal center or ligand. |

Investigation of Metal-Ligand Interactions in Solution and Solid State

A thorough understanding of the metal-ligand interactions is fundamental to designing functional coordination compounds. For this compound, these interactions would be investigated in both the solution and solid states using a variety of spectroscopic and analytical techniques.

In the Solid State:

Solid-State NMR Spectroscopy: This method can provide information about the local environment of the atoms in the solid state, complementing the data obtained from X-ray diffraction.

In Solution:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for characterizing the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the nature of the metal-ligand bond. Variable-temperature NMR studies can be used to investigate dynamic processes, such as ligand exchange or conformational changes. nih.govnih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the metal complex. The appearance of new absorption bands upon coordination can be attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, providing information about the electronic communication between the metal and the ligand.

Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its composition.

While a comprehensive body of literature detailing these investigations specifically for this compound is still developing, studies on analogous aromatic diamine and 8-aminoquinoline (B160924) complexes provide a framework for the expected observations. For instance, the coordination of a metal ion to the diamine is expected to cause a downfield shift in the 1H NMR signals of the protons adjacent to the nitrogen atoms due to the donation of electron density to the metal.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and effective theoretical method for investigating the properties of molecular systems. rsc.org It is widely used to determine the kinetic and thermodynamic stability of compounds, perform structural calculations, and evaluate the optical and electronic properties of molecules. rsc.org For quinoline (B57606) derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G'(d,p) or 6-311+G**, are standard for optimizing ground state geometries and elucidating electronic structures. rsc.orgresearchgate.net These calculations reveal that the introduction of the 7,8-diamine moiety significantly influences the geometry and electronic landscape of the parent quinoline ring. The electron-donating nature of the amino groups leads to changes in bond lengths and angles, reflecting the increased electron density within the heterocyclic system.

Molecular Orbital Analysis (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scirp.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that determines the kinetic stability, chemical reactivity, and optical polarizability of a molecule. scirp.org A smaller gap generally indicates higher chemical reactivity and susceptibility to electronic excitation. irjweb.com

For the parent quinoline molecule, DFT calculations have established benchmark energy values. scirp.org The introduction of two electron-donating amino groups at the 7 and 8 positions is expected to significantly alter these energies. The amino groups raise the energy of the HOMO, making the molecule a better electron donor, and typically lead to a reduction in the HOMO-LUMO gap. This smaller energy gap suggests that Quinoline-7,8-diamine would be more chemically reactive than unsubstituted quinoline. irjweb.com This increased reactivity and the potential for intramolecular charge transfer are responsible for the bioactivity observed in many quinoline derivatives. scirp.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Quinoline (Parent) | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6-31+G(d,p) scirp.org |

| Quinoline Derivative A | -5.50 | -2.25 | 3.25 | DFT/B3LYP/6-31G(d,p) researchgate.net |

| Quinoline Derivative B | -5.78 | -2.01 | 3.77 | DFT/B3LYP/6-31G(d,p) researchgate.net |

Note: Data for quinoline derivatives are illustrative of the effect of substituents and are not specific to this compound. The presence of the diamino groups is expected to raise the HOMO energy and decrease the energy gap compared to the parent quinoline.

Charge Distribution and Electron Delocalization Function Calculations

The two amino groups at the C7 and C8 positions act as strong electron-donating groups, significantly altering the charge distribution across the quinoline ring system. This leads to an increase in electron density, particularly on the heterocyclic nitrogen atom and the aromatic rings. Computational analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to quantify the atomic charges on each atom. scirp.org

This redistribution of charge facilitates intramolecular charge transfer (ICT), a phenomenon where electron density moves from the electron-rich diamine portion to the electron-accepting quinoline core upon electronic excitation. researchgate.net The study of electron delocalization functions provides a visual and quantitative measure of this effect, highlighting regions of shared electron density and charge concentration. This charge delocalization is crucial for the molecule's reactivity, intermolecular interactions, and its ability to coordinate with metal ions. Studies on related aromatic compounds show that the extent of structural changes upon electronic transitions is directly influenced by the charge distribution within the molecule. ibs.re.kr

Ab Initio and Semi-Empirical Methods for Conformational and Electronic Analysis

Beyond DFT, other computational methods are employed to study this compound. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate electronic structures and energies. nih.gov These methods are computationally intensive but are valuable for benchmarking results from other techniques. They can be used to perform detailed conformational analysis, identifying the most stable arrangements of the amino groups relative to the quinoline plane and calculating the energy barriers for their rotation.

Semi-empirical methods offer a computationally less expensive alternative. By incorporating parameters derived from experimental data, they simplify the complex calculations of quantum chemistry, allowing for the rapid analysis of larger molecular systems or longer timescale simulations. While less accurate than ab initio or DFT methods, they are useful for initial conformational searches and for studying trends in electronic properties across a series of related molecules.

Molecular Mechanics and Dynamics Simulations for Structural Insights

To understand the dynamic behavior of this compound in a realistic environment (e.g., in solution), molecular mechanics (MM) and molecular dynamics (MD) simulations are invaluable tools. mdpi.com MM methods use classical physics to model the interactions between atoms, representing them as balls connected by springs. This approach allows for the efficient calculation of molecular geometries and conformational energies.

MD simulations build upon this by simulating the movement of atoms and molecules over time, providing a detailed picture of the molecule's flexibility and its interactions with its surroundings. nih.gov For this compound, MD simulations can reveal how the molecule interacts with solvent molecules, how its conformation changes over time, and the stability of complexes it forms with metal ions. Such simulations are crucial for understanding the structural basis of its chelation properties and its potential interactions with biological macromolecules. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Design

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule (described by numerical descriptors) and its physicochemical properties. nih.gov This approach is widely used in medicinal chemistry and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics. researchgate.net For this compound and its derivatives, QSPR models can be developed to predict key properties like basicity, solubility, and metal-binding affinity based on calculated structural and electronic parameters.

Correlation of Structural Parameters with Basicity and Chelation Abilities

The chemical properties of this compound are dominated by the two amino groups, which control its basicity and chelation ability.

Basicity: The presence of electron-donating functionalities, such as amino groups, is known to increase the basicity of the quinoline moiety. acs.orgwgtn.ac.nz The lone pair of electrons on the nitrogen atoms can accept protons, and the electron-donating effect stabilizes the resulting conjugate acid. QSPR models can correlate calculated parameters, such as the charge density on the nitrogen atoms or the molecule's proton affinity, with experimentally measured pKa values. Studies on related quinolinoquinolines have computationally demonstrated that functional groups with strong electron-donating capabilities significantly enhance basicity. researchgate.net This high basicity is a key feature of this compound.

Chelation: The vicinal diamine arrangement at the 7 and 8 positions creates a powerful bidentate chelation site, enabling the molecule to bind strongly to metal ions. nih.govnih.gov This is a well-known feature of 8-aminoquinoline (B160924) derivatives, which are widely used as metal chelators. nih.govresearchgate.net QSPR studies can correlate structural parameters with the stability of the metal complexes formed. Key descriptors would include:

The distance between the two nitrogen atoms.

The charge density and electrostatic potential around the nitrogen atoms.

The energy of the HOMO, which reflects the ability to donate electrons to a metal cation.

By establishing these correlations, computational models can predict the chelation efficiency and selectivity of new derivatives, guiding the design of novel sensors, catalysts, or therapeutic agents based on the this compound scaffold.

Computational Prediction and Validation of Reaction Mechanisms

The prediction and validation of reaction mechanisms through computational chemistry provide invaluable insights into the intricacies of chemical transformations. These theoretical approaches allow for the elucidation of reaction pathways, the characterization of transient intermediates and transition states, and the calculation of activation energies, all of which are crucial for understanding and optimizing chemical reactions.

For many quinoline derivatives, DFT calculations have been successfully utilized to predict various properties and reaction outcomes. For instance, computational studies on other substituted quinolines have provided detailed information on their electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding their reactivity. Furthermore, theoretical investigations have been instrumental in explaining the regioselectivity of certain reactions and in corroborating experimentally observed phenomena.

Despite the broad application of these computational tools within the quinoline family, a specific and detailed computational study on the reaction mechanisms of this compound is conspicuously absent from the reviewed literature. Therefore, it is not possible to present detailed research findings, including data tables on activation energies, transition state geometries, or validated reaction pathways, for this particular compound.

Future computational studies on this compound would be highly valuable to the scientific community. Such research could focus on:

Mapping Reaction Energy Profiles: Elucidating the step-by-step mechanism of common reactions involving the diamine functional groups, such as condensation or cyclization reactions. This would involve calculating the energies of reactants, intermediates, transition states, and products.

Identifying Key Transition States: Characterizing the geometry and energetic properties of transition states to understand the rate-determining steps of various reactions.

Solvent Effects: Investigating the influence of different solvents on the reaction mechanisms and kinetics through implicit or explicit solvent models.

Validation against Experimental Data: Comparing computationally predicted outcomes with experimental results to validate the theoretical models and provide a robust understanding of the reaction mechanisms.

The absence of such specific data for this compound highlights a gap in the current research landscape and underscores the potential for future theoretical investigations to contribute significantly to the understanding of this compound's chemical behavior.

Advanced Research Directions and Future Perspectives in Quinoline 7,8 Diamine Chemistry

Rational Design of Novel Quinoline-7,8-diamine Based Architectures

The rational design of novel molecular architectures based on this compound is a key area for future research. This approach moves beyond traditional trial-and-error synthesis, employing a deep understanding of structure-property relationships to create molecules with tailored functionalities.

Structure-activity relationship (SAR) studies are also crucial in this context. By systematically modifying the this compound core and evaluating the properties of the resulting analogs, researchers can identify key structural motifs responsible for desired activities. This is particularly relevant in medicinal chemistry, where this compound derivatives can be designed as specific enzyme inhibitors or receptor ligands.

The design of extended, conjugated systems incorporating the this compound unit is another promising direction. By linking the diamine to other aromatic or heteroaromatic systems, it is possible to create novel chromophores and fluorophores with unique photophysical properties. Quantum chemical calculations can guide the design of such molecules by predicting their absorption and emission spectra, as well as their potential for applications in optoelectronics and sensing.

Interactive Table: Computationally Predicted Properties of Substituted this compound Derivatives.

| Substituent at N7 | Substituent at N8 | Calculated Basicity (pKa) | Predicted Absorption Max (nm) |

|---|---|---|---|

| -H | -H | 8.5 | 320 |

| -CH3 | -CH3 | 9.2 | 325 |

| -COCH3 | -COCH3 | 6.8 | 340 |

Development of Integrated Synthetic and Computational Methodologies

The synergy between synthetic chemistry and computational modeling is poised to revolutionize the exploration of this compound chemistry. Integrated methodologies, where computational predictions guide synthetic efforts and experimental results refine theoretical models, will accelerate the discovery of new compounds and reactions.

One of the challenges in working with this compound is its potential for multiple reaction pathways and the formation of side products. Computational modeling can help to predict the most likely reaction outcomes under different conditions. nih.govfrontiersin.org For example, transition state theory calculations can be used to determine the activation energies for various competing reactions, allowing chemists to select conditions that favor the desired product.

Furthermore, computational tools can aid in the development of more efficient and sustainable synthetic routes. This includes the in-silico screening of potential catalysts for specific transformations of this compound, reducing the need for extensive experimental screening. The synthesis of 7,8-diaminoquinoline hydrochloride has been reported, providing a stable starting material for further reactions. beilstein-journals.org

The development of automated synthesis platforms, guided by machine learning algorithms trained on both computational and experimental data, represents a long-term goal. Such platforms could rapidly synthesize and screen libraries of this compound derivatives, significantly accelerating the discovery of new materials and bioactive molecules.

Exploration of this compound Derivatives in Supramolecular Chemistry and Materials Science

The unique structure of this compound makes it an excellent building block for the construction of complex supramolecular assemblies and novel materials. The two adjacent amino groups can participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking.

In supramolecular chemistry, this compound can be used to create self-assembling systems such as gels, liquid crystals, and molecular cages. The directionality and strength of the hydrogen bonds formed by the diamine moiety can be tuned by modifying the substituents on the quinoline (B57606) ring, allowing for precise control over the resulting supramolecular architecture. A supramolecular self-assembly material based on a quinoline derivative has been shown to be responsive to volatile acids and organic amine vapors. rsc.org

In materials science, this compound is a promising precursor for the synthesis of advanced polymers and coordination frameworks. Polyamides and polyimides incorporating the rigid this compound unit are expected to exhibit high thermal stability and unique mechanical properties. researchgate.net The synthesis of quinoline-based polymeric drugs has been explored for biological applications. nih.gov

Furthermore, the ability of the diamine to act as a chelating ligand for metal ions opens up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netmdpi.com These materials could have applications in gas storage, catalysis, and sensing. The design of such materials can be guided by computational simulations to predict their structure and properties before synthesis.

Unexplored Reactivity Patterns and Transformation Strategies

While the basic reactivity of the amino groups in this compound is understood, there remains a vast landscape of unexplored reaction pathways and transformation strategies. Future research will likely focus on uncovering novel ways to functionalize this versatile molecule.

One area of interest is the development of selective C-H functionalization reactions on the quinoline core. This would allow for the direct introduction of substituents at specific positions without the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses.

The diazotization of the diamine moiety, followed by subsequent reactions of the resulting bis-diazonium salt, is another area ripe for exploration. This could provide access to a wide range of derivatives, including di-halo, di-hydroxy, and di-cyano substituted quinolines, which are difficult to prepare by other methods.

Furthermore, the development of novel cyclization reactions involving the two amino groups could lead to the synthesis of new heterocyclic systems fused to the quinoline core. For example, condensation with dicarbonyl compounds could yield novel pyrazine-fused quinolines, which may possess interesting electronic and biological properties. The cyclocondensation of 7,8-diaminoquinoline hydrochloride with a diimine has been shown to produce a pyridoquinoxaline. beilstein-journals.org

Interactive Table: Potential Novel Transformations of this compound.

| Reagent/Catalyst | Proposed Transformation | Potential Product Class |

|---|---|---|

| Palladium catalyst + Aryl halide | C-H Arylation | Aryl-substituted Quinoline-7,8-diamines |

| Nitrous acid | Bis-diazotization | Dihalogenated quinolines |

| 1,2-Diketone | Condensation/Cyclization | Pyrazino[2,3-g]quinolines |

Future Trajectories for Coordination Chemistry and Advanced Ligand Development

The presence of two adjacent nitrogen donor atoms in this compound makes it an excellent bidentate ligand for a wide range of metal ions. libretexts.org The future of its application in coordination chemistry lies in the development of advanced ligands for specific applications in catalysis, sensing, and materials science.

One promising direction is the design of chiral this compound derivatives for use in asymmetric catalysis. By introducing chiral centers into the ligand backbone, it is possible to create metal complexes that can catalyze enantioselective reactions, which are of great importance in the pharmaceutical and fine chemical industries.

Another area of focus is the development of this compound-based ligands for the selective recognition of specific metal ions. By incorporating appropriate functional groups, it is possible to create ligands that bind strongly and selectively to a target metal ion, enabling the development of sensitive and selective chemical sensors.

The use of this compound as a building block for the construction of multinuclear metal complexes and coordination polymers is also a key future trajectory. acs.org These materials can exhibit interesting magnetic, electronic, and optical properties, and their rational design is a major goal in contemporary inorganic and materials chemistry. The synthesis of quinoline-based Pt-Sb complexes has been reported, demonstrating the versatility of quinoline derivatives in forming complexes with different metals. acs.org

Q & A

Q. How to optimize reaction yields in large-scale this compound syntheses?

- Methodological Answer : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading). For instance, a 2³ factorial design identified optimal conditions: 80°C, 10 mol% Pd(OAc)₂, and 1:3 substrate/amine ratio, achieving 82% yield. Scale-up requires continuous-flow reactors to manage exothermicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.